molecular formula C11H15NO2 B126059 Ethyl 2-cyano-2-cyclohexylideneacetate CAS No. 6802-76-2

Ethyl 2-cyano-2-cyclohexylideneacetate

Cat. No. B126059
CAS RN: 6802-76-2
M. Wt: 193.24 g/mol
InChI Key: PZAJJZJKRVXKCS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclohexylideneacetate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a cyano group and a cyclohexylidene moiety attached to an ethyl acetate framework.

Synthesis Analysis

The synthesis of ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives has been explored through different methods. For instance, a modified Yamaguchi reagent, which is a variant of ethyl 2-cyano-2-cyclohexylideneacetate, has been reported for use in racemization-free esterification, thioesterification, amidation, and peptide bond formation . Additionally, the compound has been synthesized through multi-step reactions, as demonstrated by the creation of quinazoline derivatives . Another synthesis approach involves the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds . Moreover, ethyl cyanoethylphenylacetate, a related compound, has been obtained from benzyl cyanide and diethyl carbonate in the presence of sodium ethanolate .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-2-cyclohexylideneacetate derivatives has been determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a quinazoline derivative was elucidated, revealing intramolecular hydrogen bonding . Similarly, the crystal and molecular structure of another derivative, ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate, was determined, providing insights into the bond parameters and special spectroscopy information . The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was also reported, showing a twist-boat conformation of the 1,3-dithiane ring .

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives have been utilized in various chemical reactions. For instance, the compound has been involved in nickel-catalyzed [3 + 2 + 2] cycloaddition reactions with heteroatom-substituted alkynes, leading to the synthesis of cycloheptadiene derivatives [4, 10]. Additionally, cyclization reactions have been employed to convert ethyl 2-cyano-2-cyclohexylideneacetate into amino acids and other phenanthrene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-2-cyclohexylideneacetate derivatives have been studied to understand their behavior in different environments. For example, the antitumor activity of one derivative was evaluated, showing distinct inhibition of cancer cell proliferation . The crystallographic studies provide valuable information on the conformation and stacking of molecules in the solid state, which can influence their reactivity and physical properties [2, 3, 8].

Scientific Research Applications

Synthesis and Applications

Ethyl 2-cyano-2-cyclohexylideneacetate and its derivatives have been extensively studied due to their potential applications in various synthetic procedures. These compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, efficient syntheses of pyrrole derivatives have been facilitated by reactions involving ethyl 2-cyano-2-cyclohexylideneacetate, enabling access to a library of important pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011). Furthermore, this compound has been involved in nickel-catalyzed intermolecular cocyclizations, leading to the synthesis of cycloheptadiene derivatives in a highly selective manner (Saito et al., 2004).

Mechanistic Insights and Reaction Optimization

In addition to its role in synthesis, ethyl 2-cyano-2-cyclohexylideneacetate has been a focal point in studies aiming to understand reaction mechanisms and optimize synthetic procedures. Investigations into the unique reactivity of this compound have been pivotal for progressing certain chemical reactions and achieving regioselective product formation (Saito et al., 2007). Additionally, studies involving photochemical reactions of related compounds in alcoholic solutions have shed light on the formation of ω-substituted esters, offering valuable insights for further chemical synthesis (Tokuda et al., 1978).

Advanced Applications in Peptide Synthesis

Notably, ethyl 2-cyano-2-cyclohexylideneacetate derivatives have also found applications in the field of peptide synthesis. The synthesis and applications of specific derivatives have been reported to be beneficial for racemization-free esterification, thioesterification, amidation, and peptide bond formation, marking significant advancements in the synthesis of peptides and related compounds (Chandra et al., 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

properties

IUPAC Name

ethyl 2-cyano-2-cyclohexylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJJZJKRVXKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218211
Record name Ethyl cyanocyclohexylideneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-cyclohexylideneacetate

CAS RN

6802-76-2
Record name Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl cyanocyclohexylideneacetate
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Record name 6802-76-2
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Record name Ethyl cyanocyclohexylideneacetate
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Record name Ethyl cyanocyclohexylideneacetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (1.50 ml, 14.47 mmol) in toluene (24.12 ml) was added ethyl cyanoacetate (1.556 ml, 14.62 mmol), acetic acid (0.166 ml, 2.89 mmol), and ammonium acetate (0.112 g, 1.447 mmol). The mixture was heated to a reflux at 150° C. in a Dean-Stark apparatus. After 5 h, the reaction was cooled and washed with water and saturated NaHCO3 solution. The organics were dried over Na2SO4, filtered, and concentrated.
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0.112 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-cyclohexylideneacetate

Citations

For This Compound
6
Citations
MS Abaee, S Cheraghi - Turkish Journal of Chemistry, 2014 - journals.tubitak.gov.tr
In the presence of water and 1, 4-diazabicyclo [2.2. 2] octane, several aldehydes and cyclic ketones underwent efficient Knoevenagel condensation with malononitrile and ethyl …
Number of citations: 23 journals.tubitak.gov.tr
GG Vilela, WF dos Santos Silva… - New Journal of …, 2022 - pubs.rsc.org
Viruses belonging to the Flaviviridae family account for millions of cases of infections worldwide, mainly Dengue (DENV) and Zika (ZIKV) viruses. Both mosquito-borne flaviviruses are …
Number of citations: 4 pubs.rsc.org
NP Grigoryan, AI Markosyan, RG Paronikyan… - Pharmaceutical …, 2017 - Springer
… 4 of ethyl [1-(2,5-dimethyl)benzylcyclohexyl]cyanoacetic acid (II), which was prepared by reacting 2,5-dimethylbenzylmagnesium chloride with ethyl 2-cyano-2-cyclohexylideneacetate (I)…
Number of citations: 1 link.springer.com
BD Yestrepsky, Y Xu, ME Breen, X Li… - Bioorganic & medicinal …, 2013 - Elsevier
Resistance to antibiotics is an increasingly dire threat to human health that warrants the development of new modes of treating infection. We recently identified 1 (CCG-2979) as an …
Number of citations: 16 www.sciencedirect.com
G Brahmachari - 2015 - books.google.com
Filling a gap in the scientific literature, Room Temperature Organic Synthesis is unique in its authoritative, thorough, and applied coverage of a wide variety of" green" organic synthetic …
Number of citations: 36 books.google.com
R Gao - 2013 - search.proquest.com
Muscarinic receptors are G-protein-coupled receptors that mediate the response to acetylcholine released from parasympathetic nerves. Although five mAChR subtypes (M 1-M 5) share …
Number of citations: 1 search.proquest.com

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